2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-6-fluoro-1,3-benzoxazole
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Overview
Description
2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-6-fluoro-1,3-benzoxazole is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzoxazole core substituted with a fluoro group and a piperazine ring linked to a tert-butylpyrimidine moiety. The presence of these functional groups imparts distinct chemical and physical properties, making it a valuable subject for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-6-fluoro-1,3-benzoxazole typically involves multi-step organic reactions. One common approach starts with the preparation of the benzoxazole core, followed by the introduction of the fluoro substituent. The piperazine ring is then attached through nucleophilic substitution reactions, and finally, the tert-butylpyrimidine moiety is introduced via coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling parameters such as temperature, pressure, solvent choice, and reaction time. Catalysts and reagents are selected to facilitate efficient reactions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-6-fluoro-1,3-benzoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing nitro groups to amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-6-fluoro-1,3-benzoxazole has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are investigated to understand its potential as a biochemical probe or therapeutic agent.
Medicine: Research explores its potential as a drug candidate for treating various diseases, including its role as an inhibitor of specific enzymes or receptors.
Industry: The compound is utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-6-fluoro-1,3-benzoxazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The pathways involved can vary depending on the application, but common mechanisms include inhibition of enzyme activity, receptor antagonism, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-4,6-dimethylpyrimidine
- 2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-1-methylbenzimidazole
- 6-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile
Uniqueness
Compared to similar compounds, 2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-6-fluoro-1,3-benzoxazole stands out due to the presence of the fluoro group on the benzoxazole ring. This fluorine substitution can significantly alter the compound’s chemical reactivity, biological activity, and physical properties, making it a unique and valuable compound for various applications.
Properties
Molecular Formula |
C19H22FN5O |
---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
2-[4-(6-tert-butylpyrimidin-4-yl)piperazin-1-yl]-6-fluoro-1,3-benzoxazole |
InChI |
InChI=1S/C19H22FN5O/c1-19(2,3)16-11-17(22-12-21-16)24-6-8-25(9-7-24)18-23-14-5-4-13(20)10-15(14)26-18/h4-5,10-12H,6-9H2,1-3H3 |
InChI Key |
PPGKQGFAZFBJNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=NC=N1)N2CCN(CC2)C3=NC4=C(O3)C=C(C=C4)F |
Origin of Product |
United States |
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